molecular formula C10H18O2 B12807753 9-Methyl-1,5-dioxaspiro[5.5]undecane CAS No. 6282-44-6

9-Methyl-1,5-dioxaspiro[5.5]undecane

Cat. No.: B12807753
CAS No.: 6282-44-6
M. Wt: 170.25 g/mol
InChI Key: JRRUILAUVAMODP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,5-dioxaspiro[5.5]undecane as a starting material, which is then methylated at the 9-position using methylating agents such as methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, under basic or neutral conditions.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

6282-44-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

9-methyl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C10H18O2/c1-9-3-5-10(6-4-9)11-7-2-8-12-10/h9H,2-8H2,1H3

InChI Key

JRRUILAUVAMODP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)OCCCO2

Origin of Product

United States

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